molecular formula C24H26N4O5S B2887244 N-(2,5-dimethoxyphenyl)-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 1113123-37-7

N-(2,5-dimethoxyphenyl)-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No. B2887244
CAS RN: 1113123-37-7
M. Wt: 482.56
InChI Key: INNIKDISKVTWEJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H26N4O5S and its molecular weight is 482.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

N-(2,5-dimethoxyphenyl)-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound that may belong to the broader class of chemicals involved in the synthesis and study of novel heterocyclic compounds with potential pharmacological activities. The synthesis of similar compounds involves complex reactions leading to the formation of products with diverse biological activities. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and exhibited anti-inflammatory and analgesic properties (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020). Similarly, the synthesis of acetamide derivatives and their evaluation as antimicrobial agents demonstrates the relevance of such compounds in developing new therapeutic agents (B. Debnath & S. Ganguly, 2015).

Potential Therapeutic Applications

Compounds with complex acetamide structures are often investigated for their potential therapeutic applications. For instance, the synthesis and biological evaluation of novel acetamide derivatives for antimicrobial activities reveal the significance of such compounds in addressing resistant microbial infections. This is exemplified by the synthesis of sixteen 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives and their promising antibacterial and antifungal activities (B. Debnath & S. Ganguly, 2015). Furthermore, compounds from this chemical class might be involved in cascade reactions leading to the formation of heterocycles, which are core structures in many pharmaceutical agents, highlighting their utility in drug synthesis and design (J. Schmeyers & G. Kaupp, 2002).

Material Science and Photoinitiators

Beyond therapeutic applications, such compounds can also find applications in material science, such as in the development of novel photoinitiators for polymerization processes. This is demonstrated by the synthesis of thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator for the preparation of PMMA hybrid networks, showcasing the versatility of acetamide derivatives in advanced material synthesis (Gonul S. Batibay, Omer Tahir Gunkara, N. Ocal, & N. Arsu, 2020).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S/c1-6-28-23(30)22-21(16-11-14(31-3)7-9-18(16)27(22)2)26-24(28)34-13-20(29)25-17-12-15(32-4)8-10-19(17)33-5/h7-12H,6,13H2,1-5H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNIKDISKVTWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

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